

# 2,5-Dimethylphenylboronic acid molecular weight and formula

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## Compound of Interest

Compound Name: 2,5-Dimethylphenylboronic acid

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## Technical Guide: 2,5-Dimethylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2,5-Dimethylphenylboronic acid**, a versatile reagent in modern organic synthesis. The document details its core physicochemical properties, a comprehensive experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, and a visualization of the reaction's catalytic cycle.

## Core Physicochemical Data

The fundamental properties of **2,5-Dimethylphenylboronic acid** are summarized below, providing essential information for reaction planning and stoichiometric calculations.

Property	Value
Molecular Formula	C <sub>8</sub> H <sub>11</sub> BO <sub>2</sub> <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	149.98 g/mol <a href="#">[1]</a> <a href="#">[3]</a>
Appearance	White to slightly yellow crystalline powder
CAS Number	85199-06-0 <a href="#">[2]</a>
Melting Point	192 °C

## Application in Suzuki-Miyaura Cross-Coupling

**2,5-Dimethylphenylboronic acid** is a key building block in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which is a fundamental method for the formation of carbon-carbon bonds. This reaction is instrumental in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[\[2\]](#)

## Experimental Protocol: Synthesis of 2-(2,5-dimethylphenyl)benzoic acid

This section provides a detailed methodology for the Suzuki-Miyaura coupling of **2,5-Dimethylphenylboronic acid** with 2-bromobenzoic acid. This protocol is specifically designed to address the challenges associated with sterically hindered substrates.[\[4\]](#)

Materials:

- **2,5-Dimethylphenylboronic acid**
- 2-Bromobenzoic acid
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ )
- 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
- Anhydrous potassium phosphate ( $\text{K}_3\text{PO}_4$ )
- Anhydrous toluene
- 1 M Hydrochloric acid (HCl)
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Separatory funnel
- Rotary evaporator
- Inert atmosphere setup (Argon or Nitrogen)

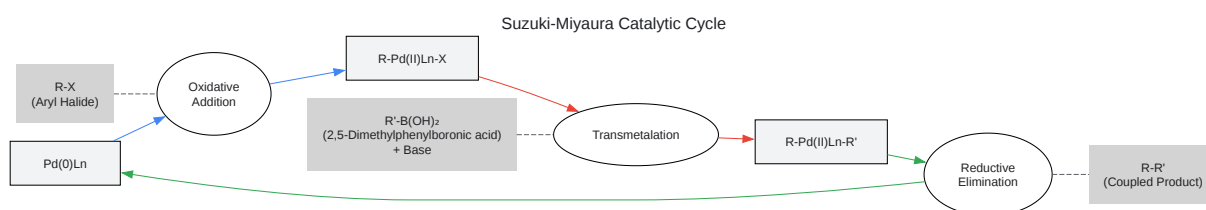
Procedure:

- **Reaction Setup:** In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromobenzoic acid (1.0 equivalent), **2,5-Dimethylphenylboronic acid**, and anhydrous potassium phosphate ( $K_3PO_4$ ).<sup>[4]</sup>
- **Catalyst Preparation:** In a separate vial, pre-mix palladium(II) acetate (0.02 equivalents) and RuPhos (0.04 equivalents) in a small volume of anhydrous toluene.<sup>[4]</sup>
- **Assembly and Degassing:** Add the prepared catalyst mixture to the round-bottom flask. Add enough anhydrous toluene to achieve a concentration of approximately 0.1 M with respect to the 2-bromobenzoic acid. Degas the entire mixture by bubbling argon or nitrogen gas through the solvent for 15-20 minutes to ensure an inert atmosphere.<sup>[4]</sup>
- **Reaction Execution:** Heat the reaction mixture to 100 °C under the inert atmosphere. Allow the reaction to proceed with vigorous stirring for 12-24 hours. The progress can be monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).<sup>[4]</sup>
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the mixture to a pH of 2-3 using 1 M HCl.<sup>[4]</sup>
- **Extraction:** Transfer the acidified mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (three times with 50 mL). Combine the organic layers.

- Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ), filter, and concentrate the solvent using a rotary evaporator to yield the crude product. Further purification can be achieved through techniques such as column chromatography or recrystallization.

## Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.<sup>[1][2][3]</sup> This cycle efficiently generates the desired biaryl product while regenerating the active palladium(0) catalyst.



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

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## References

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